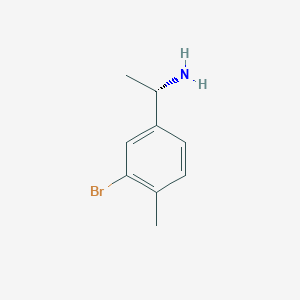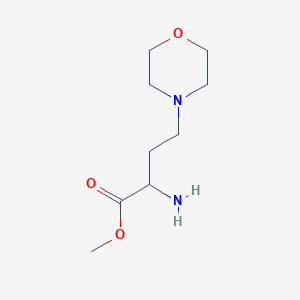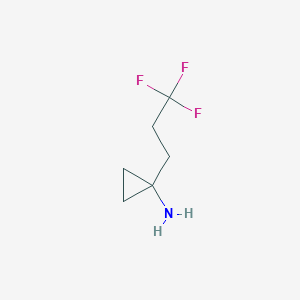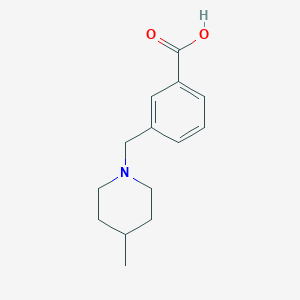
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine is a compound that features a 1,2,4-triazole ring, which is a common scaffold in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can be compared with other 1,2,4-triazole derivatives, such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can impart distinct properties and applications.
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-14-9(2)15-16(11)3/h10H,4-8,13H2,1-3H3 |
Clave InChI |
GRIBMOGSDSBFHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C2=NC(=NN2C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)










![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
